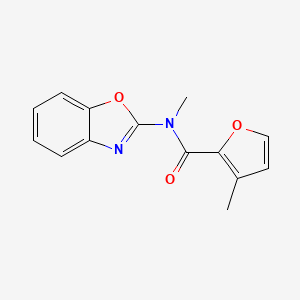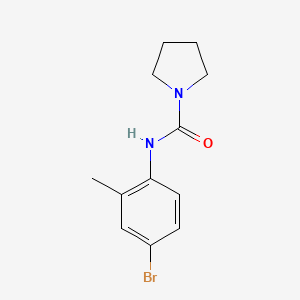
3-N-(2-phenylbutyl)benzene-1,3-disulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-N-(2-phenylbutyl)benzene-1,3-disulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as furosemide, which is a diuretic drug used to treat edema and hypertension. However,
Mécanisme D'action
The mechanism of action of 3-N-(2-phenylbutyl)benzene-1,3-disulfonamide involves the inhibition of carbonic anhydrase, which is an enzyme that catalyzes the reversible hydration of carbon dioxide to form bicarbonate ions and protons. This reaction is crucial for various physiological processes such as respiration and acid-base balance. The inhibition of carbonic anhydrase by 3-N-(2-phenylbutyl)benzene-1,3-disulfonamide leads to a decrease in the production of bicarbonate ions, which can result in various physiological effects.
Biochemical and Physiological Effects
The inhibition of carbonic anhydrase by 3-N-(2-phenylbutyl)benzene-1,3-disulfonamide can lead to various biochemical and physiological effects. One of the primary effects is the inhibition of the reabsorption of sodium and chloride ions in the kidneys, which can lead to diuresis. This effect has led to the use of 3-N-(2-phenylbutyl)benzene-1,3-disulfonamide as a diuretic drug.
In addition, the inhibition of carbonic anhydrase can also lead to the inhibition of the production of gastric acid, which can be beneficial in the treatment of various gastrointestinal disorders such as peptic ulcers.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 3-N-(2-phenylbutyl)benzene-1,3-disulfonamide in lab experiments is its stability and ease of use. This compound is stable under various conditions and can be easily synthesized and purified. In addition, this compound has been extensively studied, and its properties and applications are well understood.
However, one of the limitations of using 3-N-(2-phenylbutyl)benzene-1,3-disulfonamide in lab experiments is its potential toxicity. This compound can have various physiological effects, and its use should be carefully monitored to avoid any adverse effects.
Orientations Futures
There are various future directions for the study of 3-N-(2-phenylbutyl)benzene-1,3-disulfonamide. One of the primary directions is the development of new applications for this compound in various scientific fields. For example, this compound could be used as a reagent for the determination of other metals or as a tool for the study of carbonic anhydrase.
In addition, the study of the physiological effects of 3-N-(2-phenylbutyl)benzene-1,3-disulfonamide could lead to the development of new drugs for the treatment of various disorders such as hypertension, edema, and gastrointestinal disorders.
Conclusion
In conclusion, 3-N-(2-phenylbutyl)benzene-1,3-disulfonamide is a chemical compound that has potential applications in various scientific fields. This compound has been extensively studied for its properties and applications, and its use as a reagent and a diuretic drug is well established. Further studies on the physiological effects of this compound could lead to the development of new drugs for the treatment of various disorders.
Méthodes De Synthèse
The synthesis of 3-N-(2-phenylbutyl)benzene-1,3-disulfonamide involves the reaction of 3-aminobenzenesulfonamide with 2-phenylbutyryl chloride. The reaction takes place in the presence of a base such as triethylamine, which acts as a catalyst. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
3-N-(2-phenylbutyl)benzene-1,3-disulfonamide has been extensively studied for its potential applications in various scientific fields. One of the primary applications of this compound is in the field of chemistry, where it is used as a reagent for the determination of various metals such as copper, lead, and mercury. This compound forms stable complexes with these metals, which can be easily detected using various analytical techniques such as UV-Vis spectroscopy.
In addition, 3-N-(2-phenylbutyl)benzene-1,3-disulfonamide has also been studied for its potential applications in the field of biology. This compound has been found to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a crucial role in various physiological processes such as respiration and acid-base balance. This inhibition can lead to various physiological effects, which will be discussed in the next section.
Propriétés
IUPAC Name |
3-N-(2-phenylbutyl)benzene-1,3-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S2/c1-2-13(14-7-4-3-5-8-14)12-18-24(21,22)16-10-6-9-15(11-16)23(17,19)20/h3-11,13,18H,2,12H2,1H3,(H2,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRAUZULFFEDFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNS(=O)(=O)C1=CC=CC(=C1)S(=O)(=O)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-N-(2-phenylbutyl)benzene-1,3-disulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methyl-1-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7517070.png)
![5-methyl-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopentyl]thiophene-2-carboxamide](/img/structure/B7517073.png)


![5-[(3-Chloro-4-fluorophenyl)sulfanylmethyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7517091.png)
![[5-[(4-Methoxyphenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]methyl 3-(dimethylamino)benzoate](/img/structure/B7517099.png)

![6-[4-[2-(3,5-Dimethoxyphenyl)ethyl]piperidine-1-carbonyl]-2-phenylpyridazin-3-one](/img/structure/B7517126.png)

![N-[3-(trifluoromethyl)phenyl]-3-[[(1,3,5-trimethylpyrazole-4-carbonyl)amino]carbamoyl]benzenesulfonamide](/img/structure/B7517132.png)
![2-[(4-methoxy-2-nitrophenyl)carbamoyl-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7517133.png)